molecular formula C6H5N3S B15229763 Isothiazolo[3,4-c]pyridin-3-amine

Isothiazolo[3,4-c]pyridin-3-amine

Cat. No.: B15229763
M. Wt: 151.19 g/mol
InChI Key: GBPSRRHCMFAMTL-UHFFFAOYSA-N
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Description

Isothiazolo[3,4-c]pyridin-3-amine is a heterocyclic compound that features a fused ring system combining an isothiazole and a pyridine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isothiazolo[3,4-c]pyridin-3-amine typically involves the formation of the isothiazole ring followed by the construction of the pyridine ring. One common method starts with the cyclization of appropriate precursors under specific conditions to form the isothiazole ring. This is followed by further reactions to introduce the pyridine ring and the amine group at the desired positions .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Green chemistry principles are increasingly being applied to develop more sustainable production processes .

Chemical Reactions Analysis

Types of Reactions

Isothiazolo[3,4-c]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Isothiazolo[3,4-c]pyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of isothiazolo[3,4-c]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isothiazolo[3,4-c]pyridin-3-amine is unique due to its specific ring fusion and the presence of an amine group at the 3-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

IUPAC Name

[1,2]thiazolo[3,4-c]pyridin-3-amine

InChI

InChI=1S/C6H5N3S/c7-6-4-1-2-8-3-5(4)9-10-6/h1-3H,7H2

InChI Key

GBPSRRHCMFAMTL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=NSC(=C21)N

Origin of Product

United States

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